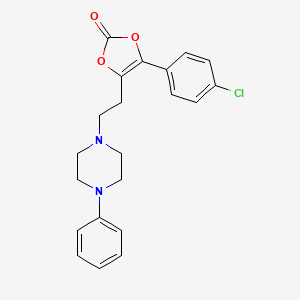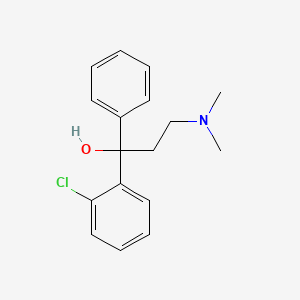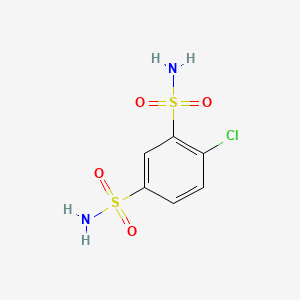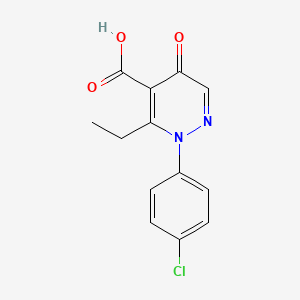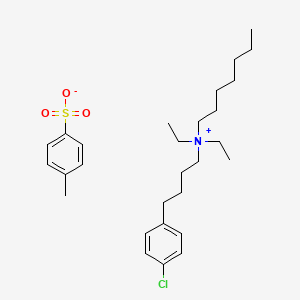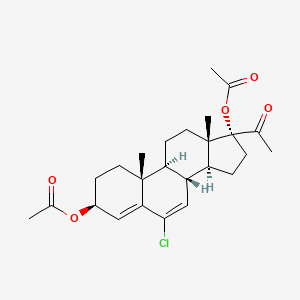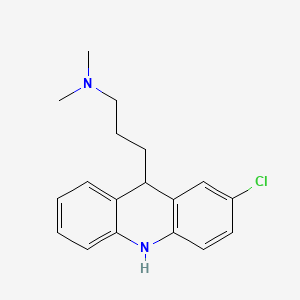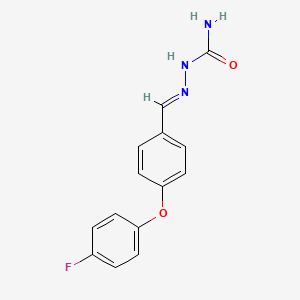
4-(4-Fluorophenoxy)benzaldehyde semicarbazone
Overview
Description
4-(4-Fluorophenoxy)benzaldehyde semicarbazone is a chemical compound with the linear formula FC6H4OC6H4CHO . It has a molecular weight of 216.21 . This compound has been extensively investigated for its anticonvulsant properties .
Chemical Reactions Analysis
Semicarbazones, including 4-(4-Fluorophenoxy)benzaldehyde semicarbazone, have been found to exhibit anticonvulsant activity . They have demonstrated activity in various chemoshock screens, like subcutaneous pentylene-tetrazole, subcutaneous strychnine, subcutaneous picrotoxin, and subcutaneous bicculine .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 76-80 °C . It has a molecular weight of 216.21 . The compound’s density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, polar surface area, polarizability, and molar volume are not provided in the search results .Scientific Research Applications
Anticonvulsant Properties
Semicarbazones, including 4-(4-Flurophenoxy) benzaldehyde semicarbazone, have been extensively investigated for their anticonvulsant properties . This compound was discovered as a lead molecule and is being developed as a potent antiepileptic drug . It has a protective index (PI = TD50/ED50) higher than carbamazepine (PI 101), phenytoin (PI > 21.6), and valproate (PI 2.17) .
Sodium Channel Blocker
The compound is a potent sodium channel blocker . Sodium channels play a crucial role in the generation and propagation of action potentials in neurons, and their blockade can help control seizures.
GABA-transaminase Inhibitors
Semicarbazones are also GABA-transaminase inhibitors . GABA-transaminase is an enzyme that breaks down the neurotransmitter GABA, and its inhibition can increase GABA levels in the brain, which can help control seizures.
Chemoshock Screens
Other semicarbazones have demonstrated activity in various chemoshock screens, like subcutaneous pentylenetetrazole, subcutaneous strychnine, subcutaneous picrotoxin, and subcutaneous bicculine .
Pharmacokinetics and Metabolism
The pharmacokinetics, mass balance, tissue distribution, and metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone have been investigated in rats . The compound showed multiexponential pharmacokinetics in rat plasma with an extensive distribution phase .
Tissue Distribution
The compound was extensively distributed into all tissues, with the fatty tissues and secretory glands tissues containing the highest radioactivity . Elimination of radioactivity from the tissues had an estimated half-life of 14 days .
Safety And Hazards
The compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The compound’s hazard statements are H302 - H318 . Precautionary statements include P264 - P270 - P280 - P301 + P312 - P305 + P351 + P338 - P501 .
Future Directions
4-(4-Fluorophenoxy)benzaldehyde semicarbazone was discovered as a lead molecule and is being developed as a potent antiepileptic drug . It has a protective index (PI = TD50/ED50) higher than carbamazepine (PI 101), phenytoin (> 315), and valproate (PI 2.17) . The compound’s future directions are likely to involve further investigation of its anticonvulsant properties and potential development as an antiepileptic drug .
properties
IUPAC Name |
[(E)-[4-(4-fluorophenoxy)phenyl]methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN3O2/c15-11-3-7-13(8-4-11)20-12-5-1-10(2-6-12)9-17-18-14(16)19/h1-9H,(H3,16,18,19)/b17-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHUUDVZSPFRUSK-RQZCQDPDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)N)OC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenoxy)benzaldehyde semicarbazone | |
CAS RN |
181144-66-1 | |
| Record name | CO-102862 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181144661 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CO-102862 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KN11H90GF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(4-Fluorophenoxy)benzaldehyde semicarbazone exert its anticonvulsant effects?
A1: While the precise mechanism of action remains under investigation, research suggests that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone may exert its anticonvulsant effects through interaction with ion channels. Specifically, studies point towards potential effects on both calcium and sodium channels, impacting neuronal excitability. [5] Further research is necessary to fully elucidate the specific interactions and downstream consequences of this compound on these channels.
Q2: What is known about the metabolism of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone in vivo?
A2: Studies in rats have shown that 4-(4-Fluorophenoxy)benzaldehyde semicarbazone undergoes extensive metabolism, primarily in the liver. [1, 3] The major metabolite identified is the corresponding carboxylic acid, formed through oxidation of the semicarbazone moiety. [3] This metabolite has been detected in plasma, urine, and bile, indicating its role in the compound's elimination. [3] Notably, the major metabolite lacks anticonvulsant activity, suggesting the intact parent compound is responsible for the observed therapeutic effects. [1]
Q3: How does the structure of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone relate to its anticonvulsant activity?
A3: Research suggests that specific structural features of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone are crucial for its anticonvulsant activity. The presence of an aryl binding site with an aryl/alkyl hydrophobic group, a hydrogen bonding domain, and an electron donor group are considered key elements. [4] These structural characteristics likely contribute to the compound's interaction with its molecular target, potentially influencing its binding affinity and overall efficacy.
Q4: Are there any potential concerns regarding the safety and toxicity of 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A4: While 4-(4-Fluorophenoxy)benzaldehyde semicarbazone has shown promise as an anticonvulsant, further research is needed to fully evaluate its safety and toxicity profile. Studies are necessary to assess potential long-term effects, determine a safe therapeutic window, and identify any potential adverse effects associated with its use.
Q5: What analytical techniques have been employed to study 4-(4-Fluorophenoxy)benzaldehyde semicarbazone?
A5: Various analytical methods have been utilized to characterize and quantify 4-(4-Fluorophenoxy)benzaldehyde semicarbazone and its metabolites. Mass spectrometry played a crucial role in identifying the major metabolite, confirming its structure as 1-[4-(4-fluoro-phenoxy)benzoyl]semicarbazide. [1] Radiolabeling studies using [(14)C]Co 102862 have been employed to investigate the compound's pharmacokinetics, tissue distribution, and excretion patterns in rats. [3] These studies provide valuable insights into the compound's behavior in vivo.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



